molecular formula C21H21N5O2 B6623320 N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide

N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide

Cat. No.: B6623320
M. Wt: 375.4 g/mol
InChI Key: CMYFRGBJBGRHRL-UHFFFAOYSA-N
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Description

N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a benzoylphenyl group and a triazole moiety, making it a versatile molecule for chemical modifications and biological interactions.

Properties

IUPAC Name

N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c27-19(15-5-2-1-3-6-15)17-7-4-8-18(13-17)24-21(28)26-11-9-16(10-12-26)20-22-14-23-25-20/h1-8,13-14,16H,9-12H2,(H,24,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYFRGBJBGRHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=NN2)C(=O)NC3=CC=CC(=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Core: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Benzoylphenyl Group: This step often involves Friedel-Crafts acylation, where benzoyl chloride reacts with the piperidine derivative in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Triazole Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoylphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohols and reduced aromatic compounds.

    Substitution: Functionalized triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its versatile functional groups allow for various chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its triazole ring is known for its bioisosteric properties, which can mimic the structure of natural substrates in biological systems, leading to the development of enzyme inhibitors or receptor modulators.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects. The triazole moiety is particularly interesting for its antifungal and antimicrobial properties, while the benzoylphenyl group can enhance binding affinity to biological targets.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, inhibiting their activity. The benzoylphenyl group can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-benzoylphenyl)-4-(1H-1,2,3-triazol-5-yl)piperidine-1-carboxamide: Similar structure but with a different triazole isomer.

    N-(3-benzoylphenyl)-4-(1H-imidazol-5-yl)piperidine-1-carboxamide: Contains an imidazole ring instead of a triazole.

    N-(3-benzoylphenyl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide: Features a pyrazole ring.

Uniqueness

N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide is unique due to the specific positioning of the triazole ring, which can influence its biological activity and chemical reactivity. The combination of the benzoylphenyl group and the triazole moiety provides a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

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